N-Iodomorpholine hydriodide

Description

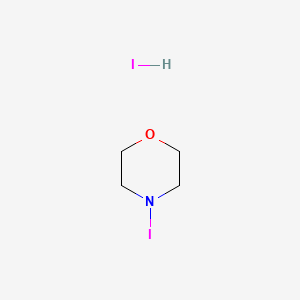

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-iodomorpholine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOIUCVTBFWRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1I.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678979 | |

| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120972-13-6 | |

| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Iodomorpholine hydriodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Application of N-Iodomorpholine Hydriodide

This guide provides an in-depth exploration of N-Iodomorpholine hydriodide (NIMH), a significant reagent in modern organic synthesis. First prepared in 1943, this compound has evolved from a basic iodinating agent to a versatile tool in complex chemical transformations.[1] We will delve into the fundamental principles of its synthesis, compare traditional and contemporary methodologies, detail its critical applications, and underscore the stringent safety protocols required for its handling. This document is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this powerful synthetic intermediate.

Foundational Chemistry and Properties

This compound (CAS No: 120972-13-6) is the adduct of morpholine and iodine, forming a hydriodide salt.[1] Its utility stems from the polarized and relatively weak Nitrogen-Iodine (N-I) bond, which allows it to function as an effective electrophilic iodinating agent.[1] The lone pair of electrons on the nitrogen atom in the morpholine ring interacts with molecular iodine, leading to the formation of a charge-transfer complex, a key step in its synthesis.[2][3] Spectroscopic studies have confirmed a 1:1 stoichiometry in this donor-acceptor interaction.[2][3]

Key Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₉I₂NO | [1] |

| Molecular Weight | 340.93 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 92-96 °C | [5] |

| CAS Number | 120972-13-6 | [1] |

| Storage Temperature | 2-8°C | [4] |

Synthesis Methodologies: From Benchtop to Flow

The synthesis of this compound is fundamentally achieved through the direct reaction of morpholine with iodine.[1] However, the approach to this reaction has evolved to optimize yield, purity, and safety.

Traditional Batch Synthesis: The Foundational Protocol

The classical and most direct method involves the reaction of morpholine and molecular iodine in an alcoholic solvent at ambient temperature.[1] This approach remains valuable for its simplicity and accessibility in standard laboratory settings.

Causality and Rationale:

-

Solvent Choice: Alcoholic solvents like methanol are used to dissolve both the morpholine and iodine, facilitating a homogeneous reaction environment.

-

Stoichiometry: A 1:1 molar ratio of morpholine to iodine is typically employed, reflecting the stoichiometry of the charge-transfer complex formed.[1][2][3]

-

Temperature Control: The reaction is sufficiently exothermic that it proceeds efficiently at room temperature, avoiding the need for heating and minimizing potential side reactions or decomposition.[1]

Detailed Experimental Protocol:

-

In a well-ventilated fume hood, prepare a solution of morpholine (e.g., 0.87 mL, 10 mmol) in methanol (40 mL) in a suitable reaction flask equipped with a magnetic stirrer.

-

Slowly add solid iodine (e.g., 2.54 g, 10 mmol) portion-wise to the stirred morpholine solution.

-

Observe the formation of a precipitate as the this compound product is formed.

-

Continue stirring at room temperature for a designated period (typically 1-2 hours) to ensure the reaction goes to completion.

-

Isolate the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent (e.g., methanol or ether) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Reaction Mechanism Diagram:

Caption: Reaction pathway for the synthesis of NIMH.

Continuous Flow Synthesis: A Modern Approach

For enhanced efficiency, safety, and scalability, continuous flow synthesis offers a superior alternative.[1] This method involves introducing the reactant solutions into a microreactor or heated coil, allowing for precise control over reaction parameters.[1]

Causality and Rationale:

-

Enhanced Safety: The small reaction volume within the flow reactor minimizes the risks associated with handling potentially hazardous reagents and exothermic reactions.

-

Precise Control: Parameters such as temperature (typically 25-50°C) and residence time (0.5-2 hours) can be meticulously controlled, leading to optimized conversion and minimal side-product formation.[1]

-

Improved Yields: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often resulting in higher yields (consistently exceeding 90-95%) compared to batch processes.[1]

Conceptual Workflow Diagram:

Caption: Conceptual workflow for continuous flow synthesis of NIMH.

Comparison of Synthesis Methods

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Typical Yield | Variable, often lower | Consistently >90-95%[1] |

| Reaction Time | 1-2 hours | 0.5-2 hours (residence time)[1] |

| Temperature Control | Ambient, less precise | Precise (25-50°C)[1] |

| Scalability | Limited | Easily scalable |

| Safety Profile | Higher risk with large scale | Inherently safer |

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.[6] Its hazards are similar to its components, hydrogen iodide (a strong acid) and iodine (an irritant).[1]

GHS Hazard Classification: [6]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.

Mandatory Personal Protective Equipment (PPE): [6]

-

Eye Protection: Chemical safety glasses and a face shield are required.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated fume hood to avoid breathing dust or vapors.

-

Skin and Body Protection: Wear a lab coat or protective clothing.

First Aid Measures: [6]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[6]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[4]

Applications in Modern Organic Synthesis

This compound is a valuable reagent due to its dual functionality as both a potent iodinating agent and a catalyst.[1]

4.1. As an Iodinating Reagent: It serves as a convenient and effective source of electrophilic iodine for introducing iodine atoms into organic molecules.[1] Notable applications include:

-

Synthesis of Iodo-1,4-naphthoquinones: Used to prepare biologically significant quinone derivatives.[7]

-

Iodination of Alkynes: Employed in the iodination of terminal alkynes, such as converting (4-ethynylphenyl)diphenylphosphine oxide to its iodoethynyl derivative.

-

Preparation of Supramolecular Structures: Utilized in the synthesis of silver bis(pyrazolyl)-methane complex-based architectures.

4.2. As a Catalyst: The compound can also act as a catalyst in various organic transformations, enhancing reaction rates and yields.[1]

-

Oxidative Amination: It has been used as a catalyst for the synthesis of 2-Aminobenzoxazoles.[1]

Conclusion

This compound is a reagent of significant utility, bridging classical synthesis with modern applications. Its preparation via direct reaction of morpholine and iodine is straightforward, with continuous flow methods now offering a safer and more efficient route for production. Its role as a versatile iodinating agent and catalyst ensures its continued relevance in the synthesis of pharmaceuticals, complex organic molecules, and advanced materials. Adherence to strict safety protocols is paramount to harnessing its synthetic power responsibly. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this important compound into their synthetic strategies.

References

- This compound | 120972-13-6. Smolecule.

- Safety Data Sheet - this compound. Angene Chemical.

- Spectroscopic analysis of charge transfer complexes between morpholine and iodine. PubMed.

- Reactions of Iodine—Amine Complexes with Unsaturated Compounds. II. An Investigation of the Scope of the Reaction with the Iodine—Morpholine Complex. Journal of the American Chemical Society.

- N-Iodomorpholine 97 | 120972-13-6. Sigma-Aldrich.

- Spectrophotometric studies on charge transfer complex of iodine with morpholine. PJSIR.

- Understanding of amine-iodine reagents reactivity.

- Synthesis of Iodinated Naphthoquinones Using Morpholine-Iodine Complex.

- N-Iodomorpholine 97 120972-13-6. Sigma-Aldrich.

- This compound 97% | 120972-13-6. Sigma-Aldrich.

- N-Iodomorpholine 97 120972-13-6. Sigma-Aldrich.

- N-Iodomorpholine 97 120972-13-6. Sigma-Aldrich.

- This compound. Chongqing Chemdad Co., Ltd.

Sources

- 1. Buy this compound | 120972-13-6 [smolecule.com]

- 2. Spectroscopic analysis of charge transfer complexes between morpholine and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pjsir.org [pjsir.org]

- 4. N-Iodomorpholine 97 120972-13-6 [sigmaaldrich.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. angenechemical.com [angenechemical.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Applications of N-Iodomorpholine Hydriodide

Introduction: Unveiling a Specialized Iodinating Reagent

In the landscape of synthetic organic chemistry, the introduction of iodine into molecular frameworks is a critical transformation, enabling subsequent cross-coupling reactions, functional group manipulations, and the synthesis of biologically active compounds. While elemental iodine and N-Iodosuccinimide (NIS) are workhorse reagents, the quest for reagents with unique reactivity profiles, enhanced stability, and simplified handling continues. N-Iodomorpholine hydriodide (NIMH), a stable, crystalline solid, has emerged as a valuable tool in this context.[1][2] First synthesized in 1943, this compound is not merely a simple N-iodoamine; it is a well-defined 1:1 charge-transfer complex of morpholine and iodine, which bestows upon it distinct chemical properties.[1]

This guide provides an in-depth exploration of the chemical and physical properties of this compound, moving beyond a simple catalog of facts to explain the causality behind its synthesis, reactivity, and application. We will delve into its spectroscopic signature, mechanistic pathways, and provide a field-tested protocol for its use, offering researchers and drug development professionals a comprehensive understanding of this potent reagent.

Synthesis and Molecular Structure

The preparation of this compound is a testament to elegant simplicity, relying on the direct interaction between a common secondary amine and elemental iodine.[1] This self-validating system requires minimal purification, yielding the product as a stable solid.

Synthesis Workflow

The most direct and widely documented method involves the treatment of morpholine with an equimolar amount of iodine in an alcoholic solvent, such as methanol, at room temperature.[1] The reaction proceeds smoothly to form the stable charge-transfer complex, which often precipitates from the solution or can be isolated upon solvent removal.

Caption: General workflow for the synthesis of this compound.

Structural Elucidation

This compound, with the molecular formula C₄H₉I₂NO, is a quaternary ammonium salt.[2] Spectroscopic and crystallographic studies have confirmed that the morpholine ring adopts a stable chair conformation.[2] The core of its reactivity lies in the formation of a charge-transfer complex where the lone pair of electrons on the morpholine nitrogen atom interacts with the iodine molecule (an n-σ type interaction).[1][3] This interaction polarizes the iodine-iodine bond, creating a highly electrophilic iodine center (I⁺) and a weakly associated tri-iodide (I₃⁻) counter-ion, which is crucial for its function as an iodinating agent.

Physicochemical and Spectroscopic Properties

The reliable application of any reagent is predicated on a thorough understanding of its physical and spectroscopic characteristics. This compound is a well-behaved crystalline solid, simplifying its handling and storage compared to less stable iodinating agents.

Physical Properties

The key physical properties are summarized below, reflecting its nature as an ionic, high-molecular-weight organic salt.

| Property | Value | Source(s) |

| CAS Number | 120972-13-6 | [2] |

| Molecular Formula | C₄H₉I₂NO | [2] |

| Molecular Weight | 340.93 g/mol | [2][4] |

| Appearance | Solid crystalline material | [1] |

| Melting Point | 92-96 °C | [2] |

| Solubility | Enhanced solubility in polar solvents | [1] |

| Storage Temp. | 2-8°C, protected from light | [5] |

Spectroscopic Characterization

The identity and purity of this compound are unequivocally confirmed by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

| Technique | Key Observations | Structural Interpretation | Source(s) |

| ¹H NMR | Signals for methylene protons adjacent to N and O atoms show expected chemical shifts and coupling patterns for a morpholine ring. | Confirms the integrity of the heterocyclic framework. Protons alpha to the positively charged nitrogen are expected to be downfield shifted compared to neutral morpholine. | [2] |

| ¹³C NMR | Signals corresponding to the two distinct carbon environments (C-N and C-O) in the morpholine ring. | Confirms the carbon backbone. The C-N carbons are expected to be significantly affected by the quaternization and iodination. | [2] |

| IR Spectroscopy | Broad bands (2771-2408 cm⁻¹)Band at ~1480 cm⁻¹Far-IR bands (158, 109, 79 cm⁻¹) | N-H stretching and hydrogen bonding.Asymmetric deformation of the quaternary amine group.Asymmetric stretch, symmetric stretch, and deformation modes of the tri-iodide (I₃⁻) ion. | [1] |

| Mass Spectrometry | Molecular ion peak at m/z 340.93. | Confirms the molecular weight. Fragmentation pattern shows characteristic losses of iodine and morpholine fragments. | [1][4] |

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the electrophilic nature of the iodine atom bonded to the nitrogen center.[1] The polarized N-I bond is relatively weak, allowing for the facile transfer of an iodonium ion (I⁺) to a wide range of nucleophiles.

Mechanism of Electrophilic Iodination

For electron-rich substrates, such as activated aromatic rings (phenols) or enolates, the reaction proceeds via a classical electrophilic substitution mechanism. The π-system of the nucleophile attacks the electrophilic iodine atom of the NIMH complex, leading to the formation of a sigma complex intermediate. Subsequent deprotonation re-establishes aromaticity and yields the iodinated product.

Caption: Generalized mechanism for electrophilic iodination using NIMH.

Reactivity with Deactivated Alkenes

An interesting divergence in mechanism is observed with less reactive substrates like 1,4-naphthoquinone.[7] Here, direct electrophilic attack is disfavored. Instead, the reaction, when forced under reflux conditions, is believed to proceed through initial dissociation of the complex. This is followed by a nucleophilic Michael-type addition of free morpholine to the enone system. The resulting enolate is then sufficiently nucleophilic to react with iodine, leading to the iodinated product after subsequent elimination. This dual role—providing both the nucleophile (morpholine) and the electrophile (iodine)—highlights the unique, self-contained reactivity of the complex.

Field-Proven Applications and Protocols

This compound is a versatile reagent employed in several key synthetic transformations. Its solid nature and predictable reactivity make it a reliable choice for these applications.

Key Applications:

-

Iodination of Alkynes: Effectively facilitates the synthesis of iodoalkyne derivatives.[1]

-

Synthesis of Iodinated Naphthoquinones: Provides an efficient route to biologically significant iodo-1,4-naphthoquinones.[2][7]

-

Oxidative Amination: Can serve as a catalyst in oxidative amination reactions to form C-N bonds.[1]

-

Supramolecular Chemistry: Used in the synthesis of complex architectures involving silver bis(pyrazolyl)-methane complexes.[2]

Experimental Protocol: Synthesis of 2-Hydroxy-3-iodo-1,4-naphthoquinone

This protocol is adapted from the work of Perez, A. L., et al., and demonstrates a practical, high-yield application of the reagent.[7]

Step-by-Step Methodology:

-

Reagent Preparation: In a suitable flask, dissolve 2-hydroxy-1,4-naphthoquinone (lawsone) (1.0 eq) and morpholine (2.2 eq) in a 1:1 mixture of water and methanol.

-

Complex Formation: To the stirred solution, add iodine (1.1 eq) portion-wise. The solution will turn dark, and the this compound complex forms in situ.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up and Isolation:

-

Acidify the reaction mixture to a pH of approximately 2 using concentrated HCl. This step quenches any remaining complex and initiates precipitation.

-

Allow the mixture to age for 30-60 minutes to ensure complete formation of the precipitate.

-

Filter the resulting bright yellow solid and wash thoroughly with cold water.

-

-

Purification: Dry the solid under vacuum overnight. The product is typically of high purity (>98%) but can be further recrystallized from glacial acetic acid if required.

Caption: Experimental workflow for the iodination of lawsone.

Safety and Handling

As with any halogenating agent, proper safety precautions are paramount. This compound is classified as an irritant, and its hazards are similar to its components, hydroiodic acid and iodine.[1][4]

| Hazard Type | GHS Classification & Statement | Precautionary Measures | Source(s) |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. | [4] |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. | [4] |

| Respiratory Irritation | H335: May cause respiratory irritation | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. | [4] |

| General Handling | Storage Class 11: Combustible Solids | Store in a dry, cool, well-ventilated place away from strong oxidizing agents. Keep container tightly closed. | [2] |

Conclusion

This compound is more than just another entry in the catalog of iodinating agents. Its identity as a stable, isolable charge-transfer complex provides a unique combination of safety, stability, and reactivity. The predictable nature of its electrophilic iodine transfer, coupled with its demonstrated efficacy in the synthesis of complex molecules like iodinated naphthoquinones, establishes it as a powerful and practical tool. For research scientists and process chemists, understanding the mechanistic nuances and leveraging the straightforward protocols associated with this reagent can unlock efficient and reliable pathways to valuable iodinated intermediates.

References

-

Al-Ahmary, E. (1990). Spectroscopic analysis of charge transfer complexes between morpholine and iodine. Chemical & Pharmaceutical Bulletin, 38(8), 2172-2174. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

- Nagy, J. B., & Nagy, O. B. (1979). Spectrophotometric studies on charge transfer complex of iodine with morpholine. Pakistan Journal of Scientific & Industrial Research.

- Perez, A. L., Lamoureux, G., & Herrera, A. (2004). Synthesis of Iodinated Naphthoquinones Using Morpholine-Iodine Complex.

-

ACS GCI Pharmaceutical Roundtable. Iodination Reagent Guide. [Link]

- Stavber, S., Jereb, M., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 2008(10), 1487-1513.

-

Perez, A. L., et al. (2011). Synthesis of Iodinated Naphthoquinones Using Morpholine-Iodine Complex. ResearchGate. [Link]

-

Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

-

RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. [Link]

-

Chemdad. This compound. [Link]

Sources

- 1. Spectroscopic analysis of charge transfer complexes between morpholine and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 120972-13-6 [smolecule.com]

- 3. This compound | C4H9I2NO | CID 50918015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Iodinated Naphthoquinones Using Morpholine-Iodine Complex [kerwa.ucr.ac.cr]

- 5. rjpbcs.com [rjpbcs.com]

- 6. rsc.org [rsc.org]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Proposed Mechanism of Action of N-Iodomorpholine Hydriodide

Prepared by: Gemini, Senior Application Scientist

Abstract: N-Iodomorpholine hydriodide (NIHM) is a well-established electrophilic iodinating agent utilized extensively in organic synthesis.[1] Its chemical architecture, featuring a positively charged morpholinium ring and reactive iodine, suggests a potential for biological activity that remains largely unexplored. This technical guide moves beyond its synthetic applications to propose a plausible, dual-action mechanism for NIHM as a novel antimicrobial agent. We hypothesize that NIHM functions through a synergistic combination of cation-mediated bacterial cell membrane disruption and iodine-mediated intracellular oxidative damage. This document provides the theoretical framework for this mechanism, outlines a comprehensive, multi-stage experimental plan to validate it, and offers detailed, field-proven protocols for researchers in drug discovery and microbiology.

Introduction and Physicochemical Rationale

This compound (CAS 120972-13-6) is a heterocyclic compound first synthesized in 1943.[1] Structurally, it is the hydriodide salt of N-iodomorpholine, with the molecular formula C₄H₉I₂NO.[1][2] Its primary role in chemistry is that of a potent electrophilic iodinating reagent, stemming from the polarized and relatively weak Nitrogen-Iodine (N-I) bond.[1] This property allows for the facile transfer of an electrophilic iodine species (formally I⁺) to a nucleophilic substrate, making it a valuable tool for creating C-I bonds in complex molecules.[1]

While its synthetic utility is well-documented, its biological mechanism of action has not been a focus of investigation. However, its structure contains two key features that form the basis of a compelling antimicrobial hypothesis:

-

A Quaternary Ammonium-like Cation: The N-iodomorpholinium moiety possesses a localized positive charge on the nitrogen atom, making it structurally analogous to Quaternary Ammonium Compounds (QACs). QACs are a major class of disinfectants and antiseptics known to exert their antimicrobial effect by disrupting the structural integrity of bacterial cell membranes.[3][4]

-

A Reactive Iodine Source: The compound serves as a carrier for both electrophilic iodine and iodide/hydriodide ions. Iodine itself is a potent, broad-spectrum biocide, and its delivery via carrier molecules can lead to effective antimicrobial action through the oxidation of critical biomolecules and disruption of cellular processes.[5]

This guide proposes a Dual-Action Antimicrobial Mechanism wherein NIHM synergistically compromises bacterial defenses through both membrane permeabilization and intracellular oxidative stress.

Proposed Dual-Action Mechanism of Action

We postulate that NIHM neutralizes microbial threats via a two-pronged attack on the bacterial cell. This mechanism leverages both the cationic and electrophilic nature of the molecule.

2.1 Cation-Mediated Membrane Disruption The initial interaction is proposed to be electrostatic. The positively charged N-iodomorpholinium cation is attracted to the net-negative charge of the bacterial cell envelope, which is rich in anionic components like teichoic acids (in Gram-positive bacteria) and lipopolysaccharides (LPS) (in Gram-negative bacteria). Upon binding, the morpholine ring, with its moderate lipophilicity, is hypothesized to insert into the phospholipid bilayer. This insertion disrupts the ordered packing of the lipid chains, leading to:

-

Loss of membrane potential.

-

Increased membrane permeability.

-

Leakage of essential intracellular components (ions, ATP, metabolites).

-

Ultimately, a loss of cellular integrity.

2.2 Iodine-Mediated Intracellular Damage Following membrane disruption or transport across a compromised membrane, the N-I bond of NIHM can engage in intracellular reactions. The compound can release its electrophilic iodine, which is a powerful oxidizing agent. This leads to:

-

Oxidation of Critical Enzyme Residues: The iodine species can irreversibly oxidize the thiol groups (-SH) of cysteine residues in essential enzymes, forming disulfide bonds or sulfenyl iodides, thereby inactivating proteins crucial for metabolism and respiration.

-

Halogenation of Biomolecules: The electrophilic iodine can halogenate key cellular components, including nucleotides and lipids, disrupting their function.

-

Generation of Reactive Halogen Species (RHS): The interaction of released iodine with intracellular water and other molecules can lead to a state of severe oxidative and halogenative stress, causing widespread, non-specific damage.

The following diagram illustrates this proposed dual-action mechanism.

Experimental Validation Workflow

To rigorously test this hypothesis, a phased experimental approach is required. This workflow begins with establishing baseline antimicrobial activity and then systematically investigates each proposed mechanism.

Sources

N-Iodomorpholine Hydriodide: A Comprehensive Technical Guide for Synthetic Chemists

Foreword: Re-evaluating Electrophilic Iodination in Modern Synthesis

In the landscape of synthetic organic chemistry, the introduction of iodine into molecular frameworks remains a cornerstone transformation, enabling a cascade of subsequent functionalizations, most notably in cross-coupling reactions. The choice of an iodinating agent is, therefore, a critical decision, directly impacting reaction efficiency, selectivity, and overall yield. While classical reagents such as molecular iodine and N-iodosuccinimide (NIS) are well-entrenched in the synthetic chemist's toolkit, the pursuit of reagents with enhanced stability, unique reactivity profiles, and operational simplicity is a continuous endeavor. This guide focuses on N-Iodomorpholine hydriodide (NIMI), CAS Number 120972-13-6, a reagent that has demonstrated significant utility, particularly in the iodination of electron-rich substrates. This document aims to provide researchers, scientists, and drug development professionals with a detailed technical understanding of NIMI, grounded in mechanistic insights and practical, field-proven protocols.

Core Characteristics of this compound

This compound is a stable, crystalline solid composed of a morpholine ring N-iodinated and complexed with hydriodic acid.[1] This structure confers upon it a unique reactivity profile, acting as an electrophilic iodine source.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 120972-13-6 | [2] |

| Molecular Formula | C₄H₉I₂NO | [1][2] |

| Molecular Weight | 340.93 g/mol | [2][3] |

| Appearance | Solid crystalline material | [1] |

| Melting Point | 92-96 °C | [1][3] |

| Storage Temperature | 2-8 °C | [3] |

| Solubility | Enhanced solubility in polar solvents | [1] |

Structural and Spectroscopic Characterization

The structural integrity of this compound can be unequivocally confirmed through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons. The methylene protons adjacent to the oxygen and nitrogen atoms will exhibit distinct chemical shifts and coupling patterns consistent with the chair conformation of the morpholine ring.[1] N-substitution significantly influences the chemical shifts of the adjacent methylene protons (H-3 and H-5).[4]

-

¹³C NMR : The carbon NMR spectrum will display signals corresponding to the four carbon atoms of the morpholine ring. The carbons adjacent to the heteroatoms (nitrogen and oxygen) will be deshielded and appear at lower field.[1]

-

-

Mass Spectrometry (MS) : Mass spectrometric analysis confirms the molecular weight of the compound, with the molecular ion peak expected at a mass-to-charge ratio (m/z) of 340.93.[1] The fragmentation pattern will likely show characteristic losses of iodine atoms and fragments corresponding to the morpholine ring.[1]

Caption: Key identifiers for this compound.

Synthesis of this compound

The preparation of this compound is straightforward and can be readily accomplished in a standard laboratory setting. The most common method involves the direct reaction of morpholine with molecular iodine.[1]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

Morpholine (10 mmol, 0.87 mL)

-

Iodine (10 mmol, 2.54 g)

-

Methanol (40 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

To a solution of morpholine (10 mmol) in methanol (40 mL) in a round-bottom flask, add iodine (10 mmol) portion-wise with stirring at room temperature.[1]

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the dark color of iodine and the formation of a precipitate. The reaction is typically complete within 4 hours.[1]

-

Upon completion, the precipitated solid is collected by filtration using a Buchner funnel.

-

The collected solid is washed with a small amount of cold methanol to remove any unreacted starting materials.

-

The product is then dried under vacuum to yield this compound as a crystalline solid. Typical yields for this procedure are in the range of 85-90%.[1]

Self-Validating System: The formation of a precipitate and the dissipation of the characteristic iodine color serve as visual indicators of reaction progression. The purity of the final product can be readily assessed by its sharp melting point.[1]

Applications in Organic Synthesis: A Focus on Electrophilic Iodination

This compound serves as a potent electrophilic iodinating agent for a variety of organic substrates.[1] Its reactivity stems from the polarized N-I bond, which facilitates the transfer of an iodonium ion (I⁺) to nucleophilic centers.[1]

Iodination of Terminal Alkynes

This compound has proven effective in the synthesis of iodoalkynes from terminal alkynes.[1] Iodoalkynes are valuable synthetic intermediates, particularly in cross-coupling reactions.

Plausible Mechanism: The reaction likely proceeds through the electrophilic addition of the iodonium ion from this compound to the alkyne triple bond. This can form a cyclic iodonium intermediate, which is then opened by a nucleophile. In the absence of other nucleophiles, the iodide counter-ion can attack to yield the diiodoalkene, or under basic conditions, deprotonation can lead to the iodoalkyne.

Caption: Simplified mechanism for the iodination of terminal alkynes.

Ipso-Iodination of Arylboronic Acids

A significant application of this compound is the ipso-iodination of arylboronic acids to furnish aryl iodides. This transformation is highly valuable as aryl iodides are key precursors in numerous palladium-catalyzed cross-coupling reactions.

Reaction Pathways: The mechanism of this reaction can proceed via two main pathways depending on the substrate and reaction conditions: a classical ipso-substitution or a copper-catalyzed iododeborylation. The addition of a catalytic amount of copper(I) iodide can enhance the reaction rate and yield, especially for electron-deficient arylboronic acids.

Caption: Mechanistic pathways for the ipso-iodination of arylboronic acids.

Experimental Protocol: Copper-Catalyzed Ipso-Iodination of an Arylboronic Acid

This protocol is adapted from a reported procedure for the efficient ipso-iodination of arylboronic acids.

Materials:

-

Arylboronic acid (0.2 mmol)

-

Morpholine (0.4 mmol, 2 equiv.)

-

Iodine (0.48 mmol, 2.4 equiv.)

-

Copper(I) iodide (CuI) (2 mg, 0.01 mmol, 5 mol%)

-

Methanol (1.5 mL)

-

10% Sodium thiosulfate solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

10 mL round-bottom flask

Procedure:

-

To a 10 mL round-bottom flask, add morpholine (0.4 mmol) and iodine (0.48 mmol).

-

Add methanol (1.5 mL) and stir the mixture for 30 minutes at room temperature to generate this compound in situ.

-

Add the arylboronic acid (0.2 mmol) and CuI (2 mg, 0.01 mmol) to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to remove excess iodine.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (petroleum ether or a mixture of petroleum ether and ethyl acetate) to obtain the pure aryl iodide.

Self-Validating System: The reaction can be easily monitored by TLC for the consumption of the starting arylboronic acid. The quenching step with sodium thiosulfate provides a clear visual confirmation of the removal of excess iodine.

Comparative Analysis with Other Iodinating Reagents

The choice of an iodinating agent is dictated by factors such as substrate reactivity, desired selectivity, and reaction conditions. This compound offers a compelling alternative to more common reagents.

| Reagent | Form | Reactivity | Handling | Byproducts |

| Molecular Iodine (I₂) | Solid | Weak electrophile, often requires an activator.[5] | Sublimes, can be hazardous.[5] | HI, which can be problematic.[5] |

| N-Iodosuccinimide (NIS) | Crystalline Powder | Mild and selective electrophilic iodinating agent.[5] | Easy to handle solid.[5] | Succinimide, easily removed by aqueous extraction.[5] |

| Iodine Monochloride (ICl) | Red-brown liquid | Highly reactive electrophilic iodinating agent.[5] | Corrosive and reactive, requires stringent safety protocols.[5] | HCl |

| This compound | Crystalline Solid | Effective electrophilic iodinating agent, can also act as a catalyst.[1] | Stable solid, handle with standard PPE. | Morpholine hydriodide |

This compound's dual functionality as both a stoichiometric iodinating agent and a potential catalyst in certain reactions sets it apart.[1] Its solid nature and relative stability make it a more manageable reagent compared to ICl.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Identification : this compound is classified as an irritant, causing skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] It is harmful if swallowed or in contact with skin.[6]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1][6]

-

Handling : Avoid inhalation of dust.[7] Prevent contact with skin and eyes.[6] Wash hands thoroughly after handling.[6]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is light-sensitive and should be stored in an amber-colored container.[1] Recommended storage temperature is between 2-8 °C.[1]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.[7]

Conclusion and Future Outlook

This compound has emerged as a valuable and versatile reagent in the synthetic chemist's arsenal. Its ease of preparation, stability, and effective performance as an electrophilic iodinating agent for a range of substrates, including alkynes and arylboronic acids, underscore its practical utility. The ability to perform reactions under mild conditions and, in some cases, with catalytic efficiency, aligns well with the principles of modern, sustainable chemistry.

Future research will likely focus on expanding the substrate scope of this compound and further elucidating its catalytic capabilities. Its application in the synthesis of complex molecules and pharmaceutical intermediates is an area of ongoing interest. As the demand for efficient and selective iodination methods continues to grow, this compound is poised to play an increasingly important role in both academic and industrial research.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

-

Organic Chemistry Portal. Copper-Catalyzed Regioselective Iodoformylation of Terminal Alkynes to Access Versatile Electrophiles (E)-β-Iodo-α,β-Unsaturated Aldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Retrieved from [Link]

-

Organic Chemistry Portal. Iodoalkyne synthesis by iodination or substitution. Retrieved from [Link]

-

ResearchGate. (2018). Regioselective Hydroiodination of Alkynes by in situ‐Generated HI. Retrieved from [Link]

-

YouTube. (2017, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from [Link]

-

Chemia. (2023, January 30). Alkyne iodination: Aliphatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 20. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes. Retrieved from [Link]

-

ResearchGate. (2018). Switchable Synthesis of Iodoalkynes and Diiodoalkenes from Terminal Alkynes. Retrieved from [Link]

-

Organic Syntheses. n-nitromorpholine. Retrieved from [Link]

-

Organic Syntheses. Procedure. Retrieved from [Link]

-

PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

-

ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Slideshare. Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]

-

Figshare. (2018). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved from [Link]

-

YouTube. (2018, March 7). 27.02 Electrophilic Additions to Alkynes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). The mechanism of directed Ni(ii)-catalyzed C–H iodination with molecular iodine. Retrieved from [Link]

-

PubMed Central. (2019). Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes. Retrieved from [Link]

-

ResearchGate. Cu-Catalyzed Hydrocarbonylative C-C Coupling of Terminal Alkynes with Alkyl Iodides. Retrieved from [Link]

-

ChemDad. This compound. Retrieved from [Link]

Sources

- 1. Buy this compound | 120972-13-6 [smolecule.com]

- 2. This compound | C4H9I2NO | CID 50918015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-碘吗啉 氢碘酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aksci.com [aksci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

N-Iodomorpholine Hydriodide: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the physical and chemical properties of N-Iodomorpholine hydriodide, a versatile iodinating agent with significant applications in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes key data, experimental protocols, and mechanistic insights to facilitate a comprehensive understanding of this important reagent.

Introduction: The Role of this compound in Modern Synthesis

This compound, a stable, crystalline solid, serves as a potent electrophilic iodinating agent.[1] Its utility lies in its capacity to introduce iodine atoms into a wide array of organic molecules, a fundamental transformation in the synthesis of pharmaceuticals and other complex organic structures. The morpholine-iodine complex offers a safer and more manageable alternative to handling elemental iodine, while the hydriodide salt form enhances its stability and handling characteristics. This guide will delve into the core physical properties that underpin its reactivity and application, providing a robust knowledge base for its effective utilization in a laboratory setting.

Molecular Structure and Core Physical Characteristics

The structural integrity and physical state of this compound are foundational to its function. Comprising a morpholine ring covalently bonded to an iodine atom and complexed with hydriodic acid, its key identifiers and properties are summarized below.[1]

| Property | Value | Source(s) |

| Chemical Formula | C₄H₉I₂NO | [1][2] |

| Molecular Weight | 340.93 g/mol | [1][2][3] |

| CAS Number | 120972-13-6 | [1][3] |

| Appearance | Solid crystalline material | [1] |

| Melting Point | 92-96 °C | [1][3] |

| Storage Temperature | 2-8°C | [3] |

The molecule consists of a saturated six-membered morpholine ring, which adopts a stable chair conformation.[1] The nitrogen atom of the morpholine ring is quaternized by the iodine atom, forming the N-iodomorpholinium cation. This cationic species is then ionically associated with the iodide anion (from hydriodic acid), forming the complete salt, this compound. The presence of two iodine atoms contributes significantly to the high molecular weight of the compound.

Solubility Profile: A Guide for Reaction Solvent Selection

The solubility of this compound is a critical parameter for its application in synthesis, dictating the choice of reaction media. As a quaternary ammonium salt, it exhibits enhanced solubility in polar solvents.[1] While precise quantitative data is not extensively published, a qualitative understanding of its solubility is well-established:

-

High Solubility: Polar protic solvents such as water and alcohols (methanol, ethanol). The ionic nature of the salt facilitates dissolution in these media.

-

Moderate to Good Solubility: Polar aprotic solvents like acetonitrile and acetone.

-

Limited Solubility: Nonpolar solvents such as hexanes and diethyl ether.

The morpholine component of the molecule also contributes to its solubility in a range of organic solvents.[1] This solubility profile allows for its use in a variety of reaction conditions, catering to the specific requirements of the substrate and desired transformation.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic analysis is indispensable for the verification of the identity and purity of this compound. Key spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides confirmation of the morpholine ring structure. The methylene protons adjacent to the nitrogen and oxygen atoms exhibit characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum reveals the four distinct carbon environments within the morpholine ring. The carbons attached to the heteroatoms (nitrogen and oxygen) are deshielded and appear at lower field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of the morpholine ring and the N-I bond. The presence of the hydriodide counter-ion can also influence the spectrum. Key absorptions include C-H stretching and bending frequencies, as well as C-O and C-N stretching vibrations.

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of this compound is typically achieved through the direct reaction of morpholine with elemental iodine.[1] This straightforward method provides the product in good yield and purity.

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

-

Morpholine

-

Iodine

-

Methanol

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a clean, dry Erlenmeyer flask equipped with a magnetic stir bar, dissolve morpholine (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add elemental iodine (1.0 equivalent) portion-wise to the cooled solution. The addition should be controlled to manage any exotherm.

-

After the complete addition of iodine, allow the reaction mixture to stir at room temperature for a designated period (typically 1-2 hours) to ensure complete reaction.

-

The product will precipitate out of the solution as a crystalline solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum to obtain the final product.

Characterization:

-

The melting point of the synthesized product should be determined and compared to the literature value (92-96 °C) to assess purity.

-

Spectroscopic analysis (NMR, IR) should be performed to confirm the identity of the compound.

Purification

Recrystallization is the primary method for the purification of this compound. Suitable solvents for recrystallization include methanol, ethanol, or acetonitrile. The choice of solvent will depend on the scale of the synthesis and the desired crystal morphology.

Reactivity and Mechanism: The Power of Electrophilic Iodination

This compound functions as an electrophilic iodinating agent, where the iodine atom bears a partial positive charge, making it susceptible to nucleophilic attack.[1] The N-I bond is polarized, facilitating the transfer of an iodonium ion (I⁺) to a nucleophilic substrate.

General Mechanism of Electrophilic Iodination

The general mechanism involves the attack of a nucleophile (e.g., an enolate, an activated aromatic ring, or an alkene) on the electrophilic iodine atom of the N-iodomorpholinium cation. This results in the formation of a new carbon-iodine bond and the regeneration of morpholine.

Caption: General workflow of electrophilic iodination.

Application in Organic Synthesis

This compound is employed in a variety of iodination reactions, including:

-

α-Iodination of Carbonyl Compounds: The enolate or enol form of ketones, esters, and other carbonyl compounds readily attacks the electrophilic iodine to form α-iodo carbonyl compounds.

-

Iodination of Activated Aromatic Systems: Electron-rich aromatic and heteroaromatic compounds can be regioselectively iodinated.

-

Iodo-functionalization of Alkenes and Alkynes: The addition of iodine across double and triple bonds can be achieved.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood. It is stable under recommended storage conditions (2-8°C) but may be sensitive to light and moisture over extended periods.

Conclusion

This compound is a valuable and versatile reagent for the introduction of iodine into organic molecules. Its well-defined physical properties, straightforward synthesis, and predictable reactivity make it an important tool for researchers in organic synthesis and drug development. This guide has provided a comprehensive overview of its key characteristics and applications, offering a foundation for its safe and effective use in the laboratory.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

WordPress. (2026, January 4). I2 and Electrophilic I+ reagents. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]

-

MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

-

Dalton Transactions. (n.d.). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

VBN. (n.d.). Electrophilic iodination: A gateway to high iodine compounds and energetic materials. Retrieved from [Link]

-

ResearchGate. (2025, November 3). Iodine in Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of the organic–inorganic hybrid compound tris(2-iodoethylammonium) hexaiodidobismuthate(III). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of N-Iodomorpholine Hydriodide

Abstract: This technical guide provides a comprehensive examination of the molecular structure of N-Iodomorpholine hydriodide (NIMH), a significant reagent in synthetic organic chemistry. The document delves into the compound's chemical identity, physicochemical properties, and the intricate details of its molecular and electronic structure. Through an analysis of crystallographic and spectroscopic data, we elucidate the key structural features, including the conformation of the morpholine ring and the nature of the nitrogen-iodine bond. Methodologies for its synthesis and characterization are presented with an emphasis on the causal relationships behind the experimental choices. This guide is intended for researchers, scientists, and drug development professionals who utilize or are investigating iodinating agents and their structural underpinnings to inform reaction mechanisms and molecular design.

Chemical Identity and Physicochemical Properties

This compound, systematically named 4-iodomorpholine;hydroiodide, is a quaternary ammonium salt with the CAS number 120972-13-6.[1][2][3][4] First synthesized in 1943, it is composed of a morpholine ring where the nitrogen atom is covalently bonded to an iodine atom, with a hydroiodide counter-ion.[1] This compound is primarily utilized as an electrophilic iodinating agent in a variety of organic transformations.[1]

The compound exists as a solid crystalline material at ambient temperatures and is characterized by a melting point range of 92-96 °C, which suggests a well-ordered crystalline lattice.[1][2] Its ionic nature imparts solubility in polar solvents.[1] A summary of its key properties is provided in Table 1.

| Property | Value | Source(s) |

| CAS Number | 120972-13-6 | [1][2][3][4] |

| Molecular Formula | C₄H₉I₂NO | [1][2][3][4] |

| Molecular Weight | 340.93 g/mol | [1][2][3][4] |

| IUPAC Name | 4-iodomorpholine;hydroiodide | [1][4] |

| Synonyms | N-Iodomorpholinium iodide, Morpholine-iodide adduct | [2][5] |

| Appearance | Solid crystalline material | [1][2] |

| Melting Point | 92-96 °C | [1][2] |

| InChI Key | NZOIUCVTBFWRCS-UHFFFAOYSA-N | [1][2][4] |

Molecular and Electronic Structure

The structural framework of this compound is centered on the saturated six-membered morpholine heterocycle, which contains both nitrogen and oxygen atoms.[1] This foundational ring system dictates the compound's overall geometry and reactivity.

The Morpholine Ring Conformation

X-ray crystallographic studies have confirmed that the morpholine ring in this compound adopts a stable chair conformation, analogous to cyclohexane.[1] This arrangement minimizes steric strain and torsional strain, with the nitrogen and oxygen atoms situated at opposing vertices of the ring.[1]

The Nitrogen-Iodine (N-I) Halogen Bond

The defining feature of this molecule is the bond between the sp³-hybridized nitrogen atom of the morpholine ring and an iodine atom. This N-I bond is relatively weak and polarized, rendering the iodine atom electrophilic (I⁺).[1] This electrophilicity is the basis for the compound's function as an iodinating agent.[1]

The interaction can be described within the framework of a three-center, four-electron bond, a concept often used to describe hypercoordinated systems like halonium ions.[6] The N-I bond is a form of halogen bond, a highly directional, noncovalent interaction between an electrophilic halogen and a Lewis base. In the solid state, the [N–I–N]⁺ framework in related compounds is often linear and symmetrical, arising from a delicate balance of electrostatic and orbital contributions.[6] The N-Iodomorpholine cation interacts with the iodide anion (I⁻) to form the stable salt.

Caption: Molecular structure of this compound.

Synthesis and Formation

The synthesis of this compound is a straightforward and well-documented procedure that exemplifies a direct functionalization pathway.[1]

Synthesis Pathway: Charge-Transfer Complex Formation

The primary method involves the direct reaction of morpholine with molecular iodine (I₂), typically in an alcoholic solvent like methanol at room temperature.[1] This reaction proceeds through the formation of a charge-transfer complex between the electron-donating nitrogen atom of morpholine and the electron-accepting iodine molecule.[7][8] This interaction is a classic example of an n-sigma type donor-acceptor complex.[7]

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis

The following protocol is a representative method for the synthesis of this compound.

Rationale: The use of methanol as a solvent facilitates the dissolution of both reactants and allows for the precipitation of the product salt. The 1:1 molar ratio is stoichiometric for the formation of the complex. The reaction is typically exothermic and proceeds readily at room temperature without the need for heating or catalysts.

Step-by-Step Methodology:

-

Preparation: In a fume hood, dissolve 10 mmol of morpholine (e.g., 0.87 mL) in 40 mL of methanol in an Erlenmeyer flask.[1]

-

Reaction: To the stirred morpholine solution, add 10 mmol of iodine (e.g., 2.54 g) portion-wise at room temperature.[1]

-

Observation: A precipitate will form as the charge-transfer complex is generated.

-

Completion: Continue stirring the mixture for a designated period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

-

Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold methanol to remove any unreacted starting materials.

-

Drying: Dry the resulting crystalline solid under vacuum to yield this compound.

Structural Elucidation and Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic and crystallographic techniques. Each method provides complementary information, leading to an unambiguous structural assignment.

Caption: Workflow for the structural characterization of NIMH.

Spectroscopic Analysis

Spectroscopic methods are crucial for confirming the molecular structure in solution and verifying its molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the integrity of the morpholine ring.[1] The proton NMR spectrum shows characteristic signals for the methylene protons adjacent to the nitrogen and oxygen atoms, with chemical shifts and coupling patterns consistent with the chair conformation.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The mass spectrum shows a molecular ion peak corresponding to the calculated molecular weight.[1] The fragmentation pattern provides further structural evidence, often showing characteristic losses of iodine atoms and fragments of the morpholine ring.[1]

| Spectroscopic Data | Observation | Inference |

| ¹H NMR | Signals for methylene protons (CH₂) adjacent to N and O. | Confirms the morpholine heterocyclic framework.[1] |

| ¹³C NMR | Signals for the two distinct carbon environments in the morpholine ring. | Supports the presence and symmetry of the morpholine ring.[1] |

| Mass Spec (HRMS) | Molecular ion peak at m/z ≈ 340.93. | Confirms the molecular formula C₄H₉I₂NO.[1] |

| Fragmentation pattern showing loss of iodine and morpholine fragments. | Provides additional structural validation.[1] |

Reactivity and Applications Derived from Structure

The molecular structure of this compound is directly responsible for its utility in organic synthesis. The weak, polarized N-I bond makes it an excellent electrophilic iodinating agent.[1] It is used to introduce iodine into a wide range of organic molecules, including the iodination of ethynyl compounds to form iodoalkynes and the synthesis of iodo-1,4-naphthoquinones, which are precursors to biologically active molecules.[2][9] The compound's ability to act as a convenient and solid source of electrophilic iodine makes it a valuable tool in the synthesis of complex molecular architectures and pharmaceutical intermediates.[1][2]

Conclusion

The molecular structure of this compound is characterized by a stable chair-conformation morpholine ring and a reactive, electrophilic nitrogen-iodine bond, stabilized as a hydriodide salt. This structure has been unequivocally confirmed by spectroscopic and crystallographic data. The inherent weakness and polarization of the N-I bond are the critical features that define its role as a potent iodinating agent in modern organic synthesis. A thorough understanding of this structure-function relationship is paramount for its effective application in research and development.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

El-Habeeb, A. A., Al-Saif, F. A., & Refat, M. S. (2012). Spectroscopic analysis of charge transfer complexes between morpholine and iodine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 297–304. [Link]

-

Perez, A. L., & Valverde, R. (2004). Synthesis of Iodinated Naphthoquinones Using Morpholine‐Iodine Complex. Synthetic Communications, 34(17), 3151-3158. [Link]

-

da Frota, L. C. R. M., Canavez, R. C. P., da Silva Gomes, S. L., Costa, P. R. R., & da Silva, A. J. M. (2008). Iodination of phenols in water using easy to handle amine-iodine complexes. Journal of the Brazilian Chemical Society, 19(8), 1637-1641. [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholine hydroiodide. PubChem Compound Database. [Link]

-

Vahala, E., & Valkonen, A. (2020). The nature of [N-Cl-N]+ and [N-F-N]+ halogen bonds in solution. Chemical Science, 11(2), 485-490. [Link]

-

Bauzá, A., Mooibroek, T. J., & Frontera, A. (2013). Structure and Bonding of Halonium Compounds. Inorganic Chemistry, 52(18), 10323–10331. [Link]

Sources

- 1. Buy this compound | 120972-13-6 [smolecule.com]

- 2. N-Iodomorpholine 97 120972-13-6 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C4H9I2NO | CID 50918015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 120972-13-6 [amp.chemicalbook.com]

- 6. Structure and Bonding of Halonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic analysis of charge transfer complexes between morpholine and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-Iodomorpholine 97 120972-13-6 [sigmaaldrich.com]

The Versatile Reagent: A Deep Dive into Electrophilic Iodination with N-Iodomorpholine Hydriodide

Foreword: The Enduring Quest for Selective and Efficient Iodination

In the landscape of modern organic synthesis, the introduction of iodine into molecular frameworks remains a cornerstone for unlocking novel reactivity and accessing high-value compounds. Iodinated organic molecules are pivotal intermediates in pharmaceuticals, agrochemicals, and functional materials, primarily due to the unique characteristics of the carbon-iodine bond. Its relatively low bond dissociation energy and the high polarizability of iodine render it an excellent leaving group in a myriad of cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck couplings. The quest for reagents that can deliver iodine to a substrate in a controlled, selective, and efficient manner is, therefore, a continuous endeavor in chemical research. Among the arsenal of available iodinating agents, N-Iodomorpholine hydriodide (NIMH) has emerged as a compelling choice, offering a unique balance of reactivity, stability, and handling properties. This guide provides an in-depth technical exploration of NIMH, from its fundamental principles to its practical applications, designed for the discerning researcher and process development professional.

Understanding this compound (NIMH): A Reagent Profile

This compound is a stable, crystalline solid with the chemical formula C₄H₉I₂NO.[1] It is formally an adduct of morpholine and two equivalents of iodine, existing as a salt-like complex. This structure confers upon NIMH a unique set of properties that distinguish it from other N-iodo reagents.

Synthesis and Physicochemical Properties

The preparation of NIMH is straightforward and can be accomplished through the direct reaction of morpholine with molecular iodine.[2] A common laboratory-scale synthesis involves the addition of iodine to a solution of morpholine in a suitable solvent, such as methanol, at room temperature.[2] The product precipitates from the solution and can be isolated by filtration.

| Property | Value | Reference |

| CAS Number | 120972-13-6 | |

| Molecular Formula | C₄H₉I₂NO | |

| Molecular Weight | 340.93 g/mol | |

| Appearance | Solid | |

| Melting Point | 92-96 °C | |

| Storage Temperature | 2-8°C |

The Source of Electrophilic Iodine: Mechanistic Considerations

The reactivity of NIMH as an electrophilic iodinating agent stems from the polarized N-I bond. The electron-withdrawing nature of the oxygen atom in the morpholine ring, coupled with the electronegativity of the nitrogen atom, renders the iodine atom electron-deficient and thus, electrophilic.

The hydriodide counterion also plays a crucial role in the reactivity of NIMH. It can act as a source of iodide ions, which can influence the reaction equilibrium and, in some cases, participate in the reaction mechanism. The overall electrophilic iodination process can be conceptualized as the transfer of an iodonium ion (I⁺) equivalent from the NIMH complex to a nucleophilic substrate.

Applications in Electrophilic Iodination: A Substrate-Centric Approach

NIMH has demonstrated its utility in the iodination of a variety of organic substrates. Its reactivity can be tuned by the choice of reaction conditions, allowing for selective transformations.

Iodination of Alkynes: A Gateway to Functionalized Alkenes

The iodination of terminal alkynes is a particularly valuable transformation, as the resulting iodoalkynes are versatile building blocks in organic synthesis. NIMH has been successfully employed for this purpose, for instance, in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to furnish the corresponding (4-(iodoethynyl)phenyl)diphenylphosphine oxide. This transformation is a key step in the synthesis of more complex molecules.

Diagram: Proposed Mechanism for Alkyne Iodination

Caption: Proposed mechanism of alkyne iodination using NIMH.

Iodination of Aromatic Compounds: Synthesis of Aryl Iodides

Aryl iodides are of paramount importance in cross-coupling chemistry. While the direct iodination of arenes using NIMH is less documented than with other reagents like N-iodosuccinimide (NIS), the principles of electrophilic aromatic substitution suggest its applicability, particularly for electron-rich aromatic systems. The reactivity of the arene and the reaction conditions, such as the presence of an acid catalyst, would be critical factors in achieving successful iodination.

Iodination of Alkenes: Formation of Iodo-functionalized Alkanes

The addition of iodine to alkenes is a classic electrophilic reaction. While elemental iodine can be used, its addition is often reversible.[3] Reagents like NIMH can offer a more controlled and irreversible source of electrophilic iodine. The reaction is expected to proceed through a cyclic iodonium ion intermediate, which is then opened by a nucleophile. The nature of the nucleophile (e.g., the hydriodide counterion or a solvent molecule) will determine the final product. While specific protocols for alkene iodination using NIMH are not as prevalent in the literature as those for NIS, the underlying principles are similar.[4][5]

Experimental Protocols: A Practical Guide

The following protocols are representative examples of how NIMH can be synthesized and utilized. Researchers should always perform a thorough risk assessment before conducting any new experiment.

Synthesis of this compound

Materials:

-

Morpholine

-

Iodine

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.0 equivalent) in methanol.

-

Slowly add a solution of iodine (1.0 equivalent) in methanol to the morpholine solution at room temperature with continuous stirring.[2]

-

A precipitate will form upon addition of the iodine solution.

-

Continue stirring for an additional 30 minutes at room temperature.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol.

-

Dry the solid product under vacuum to obtain this compound.

General Procedure for the Iodination of a Terminal Alkyne

Materials:

-

Terminal Alkyne

-

This compound

-

Suitable solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

-

Dissolve the terminal alkyne (1.0 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired iodoalkyne.

Safety and Handling: A Prudent Approach

This compound is classified as an irritant.[1] It is essential to handle this reagent with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists. Store NIMH in a cool, dry, and dark place to prevent decomposition.

Comparative Analysis: NIMH vs. N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is arguably the most widely used N-iodo reagent for electrophilic iodination.[6][7][8] A comparison between NIMH and NIS is therefore instructive for reagent selection.

| Feature | This compound (NIMH) | N-Iodosuccinimide (NIS) |

| Reactivity | Generally considered a milder iodinating agent. | More reactive and widely applicable, especially for less reactive substrates.[6] |

| Byproducts | Morpholine hydriodide. | Succinimide. |

| Solubility | Soluble in polar solvents. | Soluble in many common organic solvents.[7] |

| Cost | Can be readily prepared in the lab from inexpensive starting materials. | Commercially available, but can be more expensive. |

| Handling | Stable solid, but should be stored properly. | Stable solid, but can be light-sensitive.[8] |

The choice between NIMH and NIS will ultimately depend on the specific requirements of the reaction, including the reactivity of the substrate, the desired selectivity, and cost considerations. For highly activated substrates or when a milder reagent is preferred to avoid side reactions, NIMH can be an excellent choice.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent for electrophilic iodination. Its ease of preparation, stability, and moderate reactivity make it a useful tool in the synthetic chemist's arsenal. While its applications in the iodination of alkynes and certain activated systems are established, further exploration of its reactivity with a broader range of substrates, particularly arenes and alkenes, is warranted. The development of catalytic systems that enhance the reactivity and selectivity of NIMH could further expand its utility. As the demand for efficient and selective methods for the synthesis of iodinated compounds continues to grow, this compound is poised to play an increasingly important role in both academic research and industrial applications.

References

-

Organic & Biomolecular Chemistry - RSC Publishing. [Link]

-

Troll, T. The addition of iodine to alkenes is of very limited preparative value. The addition of iodine is less exothermic than. [Link]

-

ResearchGate. An improved synthesis of iodohydrins from alkenes | Request PDF. [Link]

-

MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

-

YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]

-

NIH. Selective C–H Iodination of (Hetero)arenes - PMC. [Link]

-

NIH. This compound | C4H9I2NO | CID 50918015 - PubChem. [Link]

-

PubMed. Electrophilic monoiodination of terminal alkenes. [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

-

Organic Chemistry Portal. Iodohydrin synthesis by iodination or substitution. [Link]

-

ResearchGate. A Convenient Procedure for the Iodination of Arenes. [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

-

Grokipedia. N -Iodosuccinimide. [Link]

-

N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. [Link]

-

MDPI. N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. [Link]

Sources

- 1. This compound | C4H9I2NO | CID 50918015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 120972-13-6 [smolecule.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. grokipedia.com [grokipedia.com]

- 8. calibrechem.com [calibrechem.com]

An In-depth Technical Guide to the Stability and Decomposition of N-Iodomorpholine Hydriodide